molecular formula C9H8N4O5 B2839404 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide CAS No. 1209130-02-8

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2839404
CAS No.: 1209130-02-8
M. Wt: 252.186
InChI Key: VTZLXFXCZQLVLP-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide (CAS 1209130-02-8) is a chemical compound with the molecular formula C9H8N4O5 and a molecular weight of 252.19 g/mol . This reagent features a hybrid molecular structure incorporating two privileged pharmacophores in medicinal chemistry: the 5-nitrofuran ring and the 1,2,4-oxadiazole heterocycle . The 1,2,4-oxadiazole ring is known for its bioisosteric properties, often serving as a stable replacement for ester and amide functionalities, which can enhance metabolic stability in biologically active molecules . The 5-nitrofuran moiety is a classic nitroheterocyclic scaffold with a well-established and broad spectrum of biological activities . Compounds combining nitrofuran and oxadiazole structures have been reported in scientific literature to exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus , including drug-resistant strains . The mechanism of action for such hybrids is often associated with the bio-reduction of the nitro group within the bacterial cell, leading to the production of reactive intermediates that cause cytotoxic effects . Researchers may utilize this compound as a key intermediate or molecular building block in various research applications, including antimicrobial drug discovery, medicinal chemistry programs aimed at developing novel anti-infective agents, and structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O5/c1-5-11-7(18-12-5)4-10-9(14)6-2-3-8(17-6)13(15)16/h2-3H,4H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZLXFXCZQLVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized using an appropriate dehydrating agent.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation, often using methyl iodide or a similar reagent.

    Formation of the Nitrofuran Moiety: The nitrofuran ring is synthesized through nitration of a furan derivative, followed by functional group transformations to introduce the carboxamide functionality.

    Coupling of the Two Moieties: The final step involves coupling the oxadiazole and nitrofuran moieties, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxadiazole or nitrofuran derivatives.

Scientific Research Applications

Antitumor Activity

Studies indicate that derivatives of oxadiazole compounds exhibit notable antiproliferative activity against various human cancer cell lines. For instance, compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide have shown efficacy against cancer cell lines such as HCT-116 and PC-3. The cytotoxicity of these compounds was evaluated using the MTT assay, revealing significant inhibition of cell growth at micromolar concentrations .

Antimicrobial Properties

The nitrofuran moiety in the compound contributes to its antimicrobial properties. Research has demonstrated that derivatives containing the nitrofuran structure exhibit activity against various pathogens, including those from the ESKAPE panel, which are known for their multi-drug resistance. These compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Green Synthetic Approaches

Recent advancements in synthetic methods have highlighted eco-friendly approaches for synthesizing oxadiazole derivatives. Techniques such as focused microwave irradiation have been employed to enhance yield and reduce reaction times. For example, using dicyclohexyl-carbodiimide in dimethylformamide under microwave conditions yielded oxadiazole derivatives with yields ranging from 61% to 81% .

Novel Synthetic Pathways

Innovative synthetic strategies have been developed to create new nitrogen-rich heterocycles based on oxadiazole frameworks. These methods often involve simple reaction conditions and lead to high-purity products that can be further functionalized for specific applications in pharmaceuticals and materials science .

Treatment of Neurodegenerative Disorders

Compounds similar to this compound have been investigated for their potential in treating tauopathies such as Alzheimer's disease. Research has shown that certain oxadiazole derivatives can inhibit the aggregation of tau proteins, thereby addressing one of the key pathological features of neurodegeneration .

Anti-inflammatory Effects

Oxadiazole derivatives have also demonstrated anti-inflammatory properties in vivo. Studies evaluating their effects on carrageenan-induced paw edema suggest significant edema inhibition compared to standard anti-inflammatory drugs like Indomethacin .

Case Studies

StudyFocusFindings
Study 1Antitumor ActivitySignificant cytotoxicity against HCT-116 and PC-3 cell lines with IC50 values in micromolar range .
Study 2Antimicrobial TestingEffective against ESKAPE pathogens with promising growth inhibition results .
Study 3Neurodegenerative DisordersInhibition of tau protein aggregation observed in vitro .

Mechanism of Action

The biological activity of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide is thought to involve multiple mechanisms:

    DNA Interaction: The nitrofuran moiety can intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism, leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The nitro group can be reduced to generate reactive oxygen species, causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and analogs from the evidence:

Compound Name (Reference) Molecular Formula Molecular Weight Substituents Solubility (µg/mL) Key Biological Activity
Target Compound C₉H₇N₅O₅ (inferred) ~281.2* 5-nitrofuran, 3-methyl-oxadiazole Not reported Inferred antimicrobial
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) C₁₂H₁₅N₃O₄ 289.3 Cyclohexyl, 5-nitrofuran Not reported Trypanocidal activity
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide C₁₆H₁₅N₃O₄ 313.3 4-methoxyphenyl-oxadiazole, furan 42.7 Unknown
2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45) C₁₂H₁₂N₄O₂S 276.3 Thioether, benzamide, oxadiazole Not reported Anticancer or antiviral
Navacaprant (Quinoline derivative) C₂₅H₃₂FN₅O₂ 473.5 Quinoline, oxadiazole, piperidine Not reported CNS applications (inferred)

*Estimated molecular weight based on structural inference.

Key Observations:
  • Substituent Effects: The 5-nitro group on the furan ring in the target compound increases electron-withdrawing effects compared to the 4-methoxyphenyl group in ’s analog. The 3-methyl-1,2,4-oxadiazole group contributes to metabolic stability and moderate lipophilicity, contrasting with the thioether linker in ’s compound, which may improve membrane permeability but reduce oxidative stability .
  • Solubility :

    • The target compound’s solubility is likely lower than the 42.7 µg/mL reported for the methoxy-substituted analog in , as nitro groups generally reduce aqueous solubility compared to methoxy groups .

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the biological activity of this compound, drawing from various studies and reviews that explore its pharmacological properties.

Overview of Biological Activity

The biological activity of compounds containing the oxadiazole moiety, particularly 1,3,4-oxadiazoles, has been extensively studied. These compounds exhibit a wide range of pharmacological effects including:

  • Antitumor Activity : Many 1,3,4-oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives demonstrate antibacterial and antifungal properties.
  • Antioxidant and Anti-inflammatory Effects : These compounds also exhibit antioxidant properties and can inhibit inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against several cancer cell lines using various assays to determine its efficacy.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of 1,3,4-oxadiazoles exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a related compound demonstrated IC50 values ranging from 0.01 to 18.50 µM against different cancer types .
  • Mechanism of Action : Research indicates that the mechanism underlying the anticancer activity may involve the induction of apoptosis in cancer cells. The presence of the nitrofuran group is believed to enhance this effect by generating reactive oxygen species (ROS) that trigger cell death pathways .
  • Structure-Activity Relationship (SAR) : The biological activity is influenced by the structural modifications on the oxadiazole ring. For example, substitutions on the phenyl ring can significantly enhance anticancer potency .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl derivativeMCF-70.275
N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl derivativeHeLa0.300
Reference Drug (Paclitaxel)MCF-75.25 - 11.03
Reference Drug (Paclitaxel)HeLa7.76

Antimicrobial Activity

Compounds containing the oxadiazole structure have also been evaluated for their antimicrobial properties. For example:

  • Antibacterial Properties : Studies have shown that certain oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Fungal Inhibition : Some derivatives have demonstrated antifungal activity against common pathogens like Candida species .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Multi-step reactions : Start with coupling the 3-methyl-1,2,4-oxadiazole and nitrofuran moieties via nucleophilic substitution or amide bond formation. Intermediate purification (e.g., column chromatography) is critical to avoid side products .
  • Reaction conditions : Use inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to stabilize reactive intermediates .
  • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation, achieving yields up to 78% under optimized conditions .
  • Purity assessment : Monitor reactions via TLC and confirm final product purity (>95%) using HPLC or NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and nitrofuran groups. For example, the methyl group on the oxadiazole resonates at δ 2.4–2.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 295.07) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity, ensuring ≤5% impurities .

Q. What in vitro biological assays are recommended for initial evaluation of its antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial : Use broth microdilution (MIC assays) against Staphylococcus aureus and Escherichia coli, with IC₅₀ values compared to nitrofurantoin as a reference .
  • Anticancer : Screen against NCI-60 cancer cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential assays .
  • Enzyme inhibition : Test urease or kinase inhibition (e.g., EGFR) via spectrophotometric assays, noting IC₅₀ discrepancies between structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Structural analogs analysis : Compare bioactivity of derivatives (e.g., chlorine vs. methyl substitutions on the oxadiazole) to identify substituent-dependent trends .
  • Assay standardization : Replicate studies under identical conditions (e.g., pH, serum concentration) to isolate variables. For example, nitrofuran redox activity varies in hypoxic vs. normoxic environments .
  • Meta-analysis : Use computational tools (e.g., ChemAxon) to correlate bioactivity with electronic parameters (logP, polar surface area) .

Q. What computational methods are suitable for predicting its interaction with molecular targets like enzymes or receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to urease or cytochrome P450, focusing on hydrogen bonds between the oxadiazole and catalytic residues .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the nitrofuran moiety in hydrophobic pockets .
  • QSAR modeling : Train models on datasets of oxadiazole derivatives to predict IC₅₀ values for untested targets .

Q. What strategies can modify the core structure to enhance target selectivity while maintaining bioactivity?

Methodological Answer:

  • Substituent engineering : Replace the 5-nitro group with electron-withdrawing groups (e.g., -CF₃) to improve bacterial membrane penetration .
  • Heterocycle replacement : Substitute the furan with a benzothiazole to enhance π-π stacking with kinase ATP-binding sites .

Q. Structural Analogs Comparison

Compound NameStructural ModificationBioactivity (IC₅₀)Reference
N-[3-(5-methyl-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamideBenzoxazole instead of oxadiazoleAnticancer: 2.1 μM (MCF-7)
N-(2-chlorophenyl)-3-phenyl-oxadiazoleChlorine substitutionAntimicrobial: MIC 8 μg/mL
3-Trifluoromethyl-oxadiazole analog-CF₃ groupUrease inhibition: 0.4 μM

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential nitro group decomposition (e.g., NOx release) .
  • Waste disposal : Neutralize acidic byproducts (pH 7) before disposal, following EPA guidelines for nitrofuran derivatives .

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